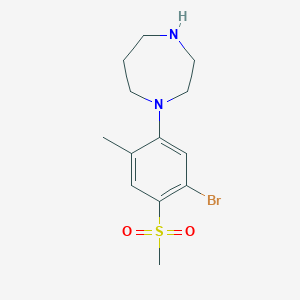

1-(5-Bromo-4-methanesulfonyl-2-methylphenyl)-1,4-diazepane

Description

Molecular Structure and Chemical Classification of 1-(5-Bromo-4-methanesulfonyl-2-methylphenyl)-1,4-diazepane

The molecular structure of this compound is characterized by its distinctive architecture featuring a seven-membered saturated heterocyclic ring system. The compound possesses the molecular formula C₁₃H₁₉BrN₂O₂S and exhibits a molecular weight of 347.28 grams per mole. The Chemical Abstracts Service registry number for this compound is 1020722-24-0, providing a unique identifier within chemical databases.

The structural framework consists of a 1,4-diazepane core ring, which represents a seven-membered saturated heterocycle containing two nitrogen atoms positioned at the 1 and 4 positions. This ring system is also referred to as homopiperazine in chemical literature, reflecting its relationship to the six-membered piperazine ring with an additional methylene group. The diazepane ring exhibits significant conformational flexibility due to its seven-membered nature, allowing for multiple low-energy conformations that can adapt to different binding environments.

The aromatic substituent attached to the diazepane nitrogen consists of a benzene ring bearing three distinct functional groups. The bromo substituent occupies the 5-position relative to the point of attachment, providing a halogen functionality that can participate in halogen bonding interactions. The methanesulfonyl group is positioned at the 4-position, introducing a sulfone functionality that significantly influences the electronic properties of the aromatic system. The methyl group at the 2-position provides additional steric bulk and hydrophobic character to the molecular structure.

The compound's classification places it within several important chemical categories. As a member of the 1,4-diazepine family, it represents a saturated heterocyclic amine compound. The presence of the sulfonyl functionality classifies it as an organosulfur compound, while the bromo substituent places it within the category of organobromine compounds. The combination of these functional groups creates a polyfunctional molecule with diverse chemical reactivity patterns.

Table 1: Molecular Properties of this compound

Historical Context of 1,4-Diazepane Chemistry

The development of 1,4-diazepane chemistry represents a significant evolution in heterocyclic chemistry that emerged from the broader investigation of seven-membered ring systems. The historical foundation of diazepine chemistry can be traced to the systematic exploration of nitrogen-containing heterocycles that began in the mid-twentieth century. The fully saturated 1,4-diazepine heterocycle, composed of sp³-hybridized atoms, allows for substantial torsional bond flexibility, resulting in a high degree of conformational mobility that distinguishes it from more rigid ring systems.

Early research in diazepine chemistry focused primarily on the benzo-fused derivatives, particularly the 1,4-benzodiazepines, which gained prominence due to their pharmacological activities. The understanding of structure-activity relationships in benzodiazepine compounds provided crucial insights into the conformational requirements for biological activity, leading researchers to explore the parent diazepane ring system as a potential scaffold for drug discovery. The conformational bias in diazepine systems has been most frequently accomplished by annealing additional rings or incorporating amide bonds into the heterocyclic ring to restrict torsional freedom.

The synthetic methodology for constructing 1,4-diazepane derivatives has evolved significantly over the decades. Historical approaches often involved cyclization reactions of linear diamino precursors or ring expansion reactions from six-membered heterocycles. The development of more sophisticated synthetic strategies has enabled the preparation of highly substituted diazepane derivatives with specific substitution patterns on both the ring system and attached aromatic components.

The recognition of diazepines as privileged scaffolds in medicinal chemistry has driven continued research into their synthesis and application. The unique physiochemical and structural qualities of diazepine compounds have led researchers to investigate their effects against a wide spectrum of drug targets beyond traditional applications. The versatility of the diazepine scaffold has been demonstrated through its incorporation into enzyme inhibitors for farnesyltransferases, mitogen-activated protein kinase-activated protein kinase 2, Hepatitis C NS5B RNA polymerase, and histone deacetylases.

Significance in Heterocyclic Organic Chemistry

The significance of this compound within heterocyclic organic chemistry stems from its representation of advanced synthetic methodology and its potential as a molecular scaffold for diverse applications. The compound exemplifies the sophisticated level of functional group manipulation that has become possible in modern heterocyclic synthesis, combining multiple reactive centers within a single molecular framework.

The 1,4-diazepane ring system occupies a unique position in heterocyclic chemistry due to its seven-membered structure, which provides an intermediate level of conformational flexibility between the more rigid six-membered rings and the highly flexible eight-membered systems. This conformational mobility has proven to be particularly valuable in medicinal chemistry applications where the ability to adopt multiple conformations can facilitate binding to diverse biological targets. The conformational aspects of 1,4-diazepines have been recognized as critical for drug action, particularly in their function as topological mimetics of certain structural elements found in peptides.

The incorporation of multiple functional groups within the aromatic substituent of this compound demonstrates the potential for creating highly specific molecular recognition elements. The bromo substituent provides opportunities for further synthetic elaboration through cross-coupling reactions, while the methanesulfonyl group offers a strongly electron-withdrawing functionality that can modulate the electronic properties of the entire molecular system. The strategic placement of these substituents creates specific steric and electronic environments that can be tailored for particular applications.

Recent developments in diazepine chemistry have highlighted their emergence as bromodomain inhibitors, representing a new frontier in epigenetic drug discovery. The structural features of diazepine compounds enable them to function as effective bromodomain inhibitors through specific interactions with the acetyl-lysine binding pocket and surrounding protein regions. The pendant phenyl groups of diazepine inhibitors have been shown to interact with the WPF shelf, a tryptophan-proline-phenylalanine sequence found in BET bromodomains, demonstrating the importance of aromatic substituents in determining biological activity.

Table 2: Functional Group Analysis of this compound

| Functional Group | Position | Chemical Properties | Synthetic Potential |

|---|---|---|---|

| Bromo substituent | 5-position aromatic | Halogen bonding capability | Cross-coupling reactions |

| Methanesulfonyl group | 4-position aromatic | Strong electron-withdrawing | Nucleophilic substitution |

| Methyl group | 2-position aromatic | Hydrophobic character | Limited reactivity |

| Diazepane nitrogens | 1,4-positions ring | Basic character | N-alkylation, acylation |

Research Objectives and Methodological Approaches

The research objectives surrounding this compound encompass multiple interconnected areas of investigation that reflect the compound's potential across diverse scientific disciplines. Primary research goals include the comprehensive characterization of its physical and chemical properties, the exploration of its synthetic accessibility through various methodological approaches, and the evaluation of its potential as a molecular building block for advanced chemical synthesis.

Synthetic methodology research has focused on developing efficient routes for the preparation of substituted 1,4-diazepane derivatives. The synthesis of diazepane compounds typically involves multi-step procedures that require careful optimization of reaction conditions to achieve high yields and selectivity. Recent advances in synthetic methodology have demonstrated the use of heteropolyacids as catalysts for the synthesis of 1,4-diazepine derivatives, showing superior catalytic efficiency compared to conventional catalysts. The principal features of heteropolyacid-catalyzed methodology include high yields and shorter reaction times for both electron-releasing and electron-withdrawing substituted derivatives.

Conformational analysis represents another critical area of research, given the inherent flexibility of the seven-membered diazepane ring. Understanding the fundamental conformational preferences of 1,4-diazepanes is essential for medicinal chemistry applications where these ring systems function as topological mimetics of peptide structural elements. The modulation of topographical disposition of substituents attached to diazepine heterocycles is frequently critical for biological activity, making conformational studies a priority in structure-activity relationship investigations.

Mechanistic studies of diazepane synthesis have revealed important insights into reaction pathways and selectivity patterns. The development of microwave-assisted synthetic methods has provided new opportunities for controlling regioselectivity in diazepine alkylation reactions. Base-mediated alkylation reactions under conventional heating conditions typically occur at the more acidic amide moiety, while brief microwave heating can redirect alkylation to occur with complete regiospecificity at alternative nitrogen positions. Ab initio calculations have been employed to rationalize these selectivity patterns, indicating that deprotonation is the rate-limiting step for alkylation at specific nitrogen positions.

The exploration of structure-activity relationships in diazepine compounds has employed computational chemistry approaches to predict biological activities and optimize molecular properties. Quantitative structure-activity relationship studies have become increasingly important for understanding how structural modifications influence biological activity and for guiding the design of new derivatives with enhanced properties. These computational approaches complement experimental investigations and provide valuable insights into the molecular basis of biological activity.

Properties

IUPAC Name |

1-(5-bromo-2-methyl-4-methylsulfonylphenyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O2S/c1-10-8-13(19(2,17)18)11(14)9-12(10)16-6-3-4-15-5-7-16/h8-9,15H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYSNLMZXSZNPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N2CCCNCC2)Br)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301151203 | |

| Record name | 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]hexahydro-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020722-24-0 | |

| Record name | 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]hexahydro-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020722-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]hexahydro-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reactions:

- Electrophilic aromatic substitution to introduce the bromine atom at the 5-position of a methyl- and sulfonyl-substituted benzene ring.

- Sulfonylation of the aromatic ring using methanesulfonyl chloride to install the methanesulfonyl group at the 4-position.

Example:

- Starting from 2-methyl-4-methylsulfonylbenzene, bromination with N-bromosuccinimide (NBS) in the presence of a radical initiator or Lewis acid yields the 5-bromo derivative.

Preparation of the Diazepane Core

The diazepane ring is typically constructed via piperazine derivatives or cyclization of suitable diamines .

Common Methods:

- Reductive cyclization of suitable diamines with aldehydes or ketones.

- Nucleophilic substitution of diamines with activated halides.

Specific Approach:

- Use of 1,4-diaminobutane or N-alkylated derivatives as starting materials, followed by cyclization under acidic or basic conditions to form the diazepane ring.

Coupling of Phenyl and Diazepane Units

The key step involves forming a C–N bond between the phenyl precursor and the diazepane core.

Methodology:

- Nucleophilic aromatic substitution (SNAr) if the phenyl ring bears suitable leaving groups.

- Palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination are preferred for their efficiency and selectivity.

Example:

- Using palladium catalysis with a suitable ligand (e.g., BINAP) and base (e.g., potassium tert-butoxide), the phenyl bromide can be coupled with an amino-functionalized diazepane.

Introduction of the Methanesulfonyl Group

The methanesulfonyl group can be introduced via electrophilic sulfonylation of the aromatic ring or the amino groups.

Typical Procedure:

- Reacting the phenyl intermediate with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine under controlled temperature conditions.

Final Purification and Characterization

The synthesized compound is purified via column chromatography or recrystallization . Characterization involves NMR , MS , and HPLC to confirm structure and purity.

Data Table Summarizing Key Preparation Conditions

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Aromatic bromination | NBS, radical initiator | Room temp, inert atmosphere | ~70-80% | Selective at 5-position |

| Sulfonylation | Methanesulfonyl chloride, pyridine | 0–25°C | ~85% | Controlled addition to prevent overreaction |

| Diazepane ring formation | Diamines, aldehydes | Reflux, acid/base catalysis | Variable | Cyclization efficiency depends on diamine structure |

| Cross-coupling | Pd catalyst, ligand, base | 80–110°C, inert atmosphere | 75–90% | Suzuki or Buchwald-Hartwig protocols |

| Final sulfonylation | Methanesulfonyl chloride | 0–25°C | ~85% | Ensures sulfonyl group attachment |

Research Findings and Notes

- Green and cost-efficient methods are increasingly preferred, such as using nanoparticle catalysts (e.g., zinc oxide, ferrosoferric oxide) for sulfonylation reactions, reducing the need for harsh reagents.

- Palladium-catalyzed cross-couplings have demonstrated high efficiency and regioselectivity, crucial for attaching the diazepane core to the phenyl ring.

- Reaction conditions such as inert atmospheres, controlled temperatures, and appropriate solvents (toluene, DMF, or acetonitrile) are critical for optimizing yields.

Chemical Reactions Analysis

1-(5-Bromo-4-methanesulfonyl-2-methylphenyl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-4-methanesulfonyl-2-methylphenyl)-1,4-diazepane has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is used in studies related to enzyme inhibition and protein binding.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-methanesulfonyl-2-methylphenyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the diazepane ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

Key Observations :

Physicochemical Properties

Substituents critically influence solubility, lipophilicity, and stability:

Key Observations :

Pharmacokinetic Considerations

- Bioavailability : Methanesulfonyl’s polarity may enhance aqueous solubility, aiding absorption compared to lipophilic analogues like 1-(3,4-difluorophenyl)-1,4-diazepane .

Biological Activity

1-(5-Bromo-4-methanesulfonyl-2-methylphenyl)-1,4-diazepane is a chemical compound characterized by its unique structure, which includes a diazepane ring and various functional groups such as a bromine atom and a methylsulfonyl group. Its molecular formula is and it has gained attention in scientific research for its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and the diazepane ring enhances its binding affinity and specificity, allowing it to modulate various biochemical pathways. This compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and enzyme inhibition.

Research Findings

Several studies have explored the biological properties of this compound:

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes, which could be beneficial in regulating metabolic pathways associated with diseases such as cancer and neurodegenerative disorders.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

Comparative Analysis

To provide a clearer understanding of its biological activity, a comparison with similar compounds can be useful. Below is a table summarizing key characteristics and biological activities of related compounds.

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| 1-(5-Bromo-2-methyl-4-methylsulfonylphenyl)-piperazine | Piperazine derivative | Antidepressant effects |

| 1-(5-Bromo-2-methyl-4-methylsulfonylphenyl)-homopiperazine | Homopiperazine derivative | Potential anti-inflammatory properties |

| This compound | Diazepane derivative | Enzyme inhibition, neuroprotective effects |

Case Studies

Case Study 1: Neuroprotective Activity

A study conducted on animal models demonstrated that administration of this compound resulted in significant improvement in cognitive functions. The compound was shown to reduce oxidative stress markers in the brain, indicating potential neuroprotective effects against neurodegeneration.

Case Study 2: Anticancer Properties

In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction through modulation of cell signaling pathways related to survival and proliferation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for preparing 1-(5-Bromo-4-methanesulfonyl-2-methylphenyl)-1,4-diazepane?

- Methodology :

-

The compound can be synthesized via nucleophilic substitution using a bromoarene precursor (e.g., 5-bromo-4-methanesulfonyl-2-methylphenyl bromide) and 1,4-diazepane.

-

Reaction conditions :

-

Catalyst: Isopropylamine or similar bases (to deprotonate diazepane) .

-

Solvent: Polar aprotic solvents like DMF or THF .

-

Purification: Column chromatography (e.g., alumina or silica gel) with eluents such as chloroform/methanol (95:5) or ethyl acetate/methanol gradients .

-

Key considerations :

-

Optimize reaction time and temperature to minimize side reactions (e.g., over-alkylation).

-

Monitor reaction progress via TLC or LC/MS .

Table 1 : Representative Synthesis Parameters for Diazepane Derivatives

Substrate Catalyst Purification Method Yield (%) Reference 1-Bromo-2,4-dichlorobenzene Isopropylamine 20% MeOH/EtOAc chromatography 38 3-Cyanophenyl derivative None Normal/reverse-phase chromatography 48

Q. How is the compound characterized structurally and functionally?

- Spectroscopic techniques :

- 1H NMR : Analyze aromatic protons (δ 7.1–7.4 ppm for bromophenyl groups) and diazepane ring protons (δ 3.0–3.8 ppm for N-CH2 groups) .

- LC/MS : Confirm molecular weight (e.g., [M+H]+ peaks) and purity (>95%) .

Q. What in vitro assays are used for preliminary bioactivity screening?

- Receptor binding assays :

- Radioligand displacement studies (e.g., dopamine D3 or CB2 receptors) using tritiated ligands .

- Dose-response curves to determine EC50/IC50 values .

- Functional assays :

- GTPγS binding for G-protein-coupled receptor activation .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Strategy :

- Variations : Modify substituents on the phenyl ring (e.g., replace Br with Cl, adjust methanesulfonyl position) .

- Assays : Test derivatives in receptor-binding (e.g., D3, CB2) and selectivity panels (e.g., CB1, serotonin receptors) .

- Key metrics :

- Binding affinity (Ki), functional potency (EC50), and selectivity ratios (>100-fold for target vs. off-target receptors) .

- Example :

- highlights replacing phenyl urea with isoxazole to enhance metabolic stability while retaining CB2 agonism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.